Borane;morpholine

Electroless Plating Semiconductor Manufacturing Barrier Films

Select Borane-morpholine complex for applications where standard borohydrides fail. Its solid-state form ensures safer handling, while kinetic stability in aqueous acid (pH>4) enables carbonyl reductions impossible with NaBH4. Leverage its unique steric/electronic profile for stereoselective steroidal ketone reduction and its controlled deposition rate (~1.5 Å/s) for semiconductor CoWB barrier films. Unlike BTHF or BMS, this adduct delivers reproducibility in Rh nanocatalyst synthesis and electroless plating baths. Minimize reaction risk—validate your process with the morpholine ligand's distinct hydrolysis kinetics.

Molecular Formula C4H12BNO
Molecular Weight 100.96 g/mol
Cat. No. B7767414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorane;morpholine
Molecular FormulaC4H12BNO
Molecular Weight100.96 g/mol
Structural Identifiers
SMILESB.C1COCCN1
InChIInChI=1S/C4H9NO.BH3/c1-3-6-4-2-5-1;/h5H,1-4H2;1H3
InChIKeyIFVAHVOGOBRFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Borane-Morpholine Complex: Procurement-Grade Specification and Differential Positioning


Borane-morpholine complex (CAS 4856-95-5), also known as morpholineborane, is a solid amine-borane adduct with the empirical formula C₄H₁₂BNO and a molecular weight of 100.96 g/mol . It appears as a white to off-white crystalline powder with a melting point of 97–99 °C . The compound serves primarily as a selective reducing agent in organic synthesis, with notable applications in stereoselective and regioselective reduction of steroidal ketones, synthesis of Rh nanoparticle catalysts, and electroless plating processes [1]. Unlike many liquid borane reagents, its solid-state form and distinct stability profile in aqueous acidic media distinguish it from more common borane complexes and inform its specialized procurement rationale [2].

Borane-Morpholine Complex: Procurement Rationale Against Simple Borane Reagent Substitution


Substituting borane-morpholine with other borane carriers such as borane-tetrahydrofuran (BTHF), borane-dimethyl sulfide (BMS), or pyridine borane without specific experimental validation risks compromised reaction outcomes. The morpholine adduct exhibits a unique combination of solid-state handling, kinetic stability in aqueous acidic conditions (pH>4), and moderate water solubility (75.3 g/L at 18°C) that directly impacts its utility in aqueous reduction systems and electroless plating baths [1][2]. For instance, its thermal stability and deposition rate characteristics are explicitly leveraged in semiconductor barrier film applications where alternatives like dimethylamine borane demonstrate insufficient thermal range or excessive deposition rates [3][4]. Furthermore, the distinct inductive effects of the morpholine heterocycle (containing oxygen) modulate the hydrolysis kinetics and hydride transfer reactivity compared to sulfur-containing analogs (e.g., thiomorpholine borane) or purely aliphatic amine complexes [5]. Generic substitution therefore introduces uncontrolled variables in reaction kinetics, product selectivity, and process robustness.

Borane-Morpholine Complex: Quantified Differential Performance Evidence Guide


Borane-Morpholine vs. Dimethylamine Borane: Thermal Stability Advantage in Semiconductor Electroless Plating

Borane-morpholine complex demonstrates significantly higher thermal stability compared to dimethylaminoboranes when employed as a reducing agent in cobalt-tungsten-boron (CoWB) electroless plating baths for semiconductor copper interconnects [1]. This enhanced thermal stability permits greater process compatibility with low-k dielectric materials, which are sensitive to thermal degradation [1]. While the patent literature notes that using borane-morpholine reduces the deposition rate to approximately 1.5 Å/s compared to the faster rates achievable with other borane agents [2], this controlled deposition is a specific design feature for achieving uniform barrier films.

Electroless Plating Semiconductor Manufacturing Barrier Films

Borane-Morpholine vs. Thiomorpholine-Borane: Quantified Hydrolysis Kinetics and Inductive Effect Differentiation

A comparative kinetic study of acid-catalyzed hydrolysis revealed that thiomorpholine-borane hydrolyzes only slightly faster than morpholine-borane, a difference explicitly attributed to the small electronic inductive effect variation between sulfur and oxygen in the 4-position of the respective heterocyclic adducts [1]. Morpholine-borane is characterized as being highly water-soluble and kinetically relatively stable in aqueous solution at pH>4, which has led to its extensive use in studies of hydride reactivity in water and mixed aqueous solvent systems [1][2].

Kinetics Hydrolysis Amine-Borane Reactivity

Borane-Morpholine vs. Sodium Borohydride: Acidic Media Stability Enabling Unique Reduction Scope

Borane-morpholine complex can effectively reduce aldehydes and ketones in acidic media, a reaction environment in which sodium borohydride (NaBH₄) is ineffective due to its inherent instability and rapid decomposition under acidic conditions . This differential stability profile expands the scope of carbonyl reductions to substrates that require or benefit from acidic conditions. Mechanistic investigations into the reduction of acetone by morpholine-borane in aqueous solution at pH 3 and pH 5 at 25°C demonstrate that the rate law includes both acid-independent and acid-catalyzed pathways, with the latter exhibiting a pronounced inverse solvent isotope effect (k(D₂O)/k(H₂O) = 2.8) [1].

Carbonyl Reduction Acidic Conditions Chemoselectivity

Borane-Morpholine vs. Borane-Dimethyl Sulfide and Borane-Tetrahydrofuran: Solid-State Handling and Storage Stability

Borane-morpholine is a crystalline solid at room temperature with a melting point of 97–99°C , whereas borane-tetrahydrofuran (BTHF) is supplied as a solution (typically 1 M in THF) and borane-dimethyl sulfide (BMS) is a liquid available as a neat 10 M solution [1]. The solid-state form of borane-morpholine simplifies handling, weighing, and storage compared to volatile liquid borane complexes, reducing risks associated with solvent evaporation and concentration changes over time. While BMS offers higher concentration (10 M) and is described as having increased stability over BTHF, it requires handling of dimethyl sulfide, a volatile and odorous compound [1].

Reagent Handling Storage Stability Safety

Borane-Morpholine Complex: Evidence-Backed Application Scenarios for Procurement Decision-Making


Semiconductor Barrier Film Deposition (CoWB Electroless Plating)

In advanced semiconductor manufacturing, borane-morpholine complex is specifically selected as the reducing agent for electroless deposition of cobalt-tungsten-boron (CoWB) barrier films on copper interconnects. Its higher thermal stability compared to dimethylaminoboranes enables compatibility with temperature-sensitive low-k dielectric materials, a critical requirement for process integration at advanced nodes . The controlled deposition rate of approximately 1.5 Å/s achievable with borane-morpholine-containing baths [4] provides the precise film thickness control necessary for reliable barrier performance without compromising dielectric integrity.

Acid-Resistant Carbonyl Reductions in Aqueous or Protic Media

For synthetic sequences requiring carbonyl reduction under acidic conditions where sodium borohydride rapidly decomposes, borane-morpholine complex is the reagent of choice. Its kinetic stability in aqueous solution at pH>4 and demonstrated reactivity with ketones such as acetone at pH 3–5 [4] enable reduction protocols that are inaccessible with conventional borohydride reagents. This is particularly valuable in the synthesis of acid-sensitive natural products, pharmaceutical intermediates, or in telescoped sequences where maintaining acidic pH is necessary for substrate solubility or protecting group compatibility.

Stereoselective and Regioselective Reduction of Steroidal Ketones

Borane-morpholine complex has documented utility in the stereoselective and regioselective reduction of steroidal ketones . The specific steric and electronic environment provided by the morpholine ligand can influence the approach trajectory of the hydride donor, enabling selective reduction of one carbonyl group in the presence of others or favoring the formation of a specific epimeric alcohol product. This application is directly relevant to medicinal chemistry programs targeting steroid-based drug candidates and natural product derivatization.

Rhodium Nanoparticle Catalyst Synthesis via Ethanolysis-Generated Reducing System

Borane-morpholine complex serves as a reactant in ethanolysis protocols that generate active reducing systems for the synthesis of rhodium nanoparticles supported on carbon nanotubes . This application leverages the controlled hydride release from the morpholine-borane adduct under solvolytic conditions to achieve uniform metal nanoparticle formation. The resulting Rh/CNT catalysts find use in hydrogenation, hydroformylation, and other industrial catalytic processes, making borane-morpholine a key precursor in advanced catalyst manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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